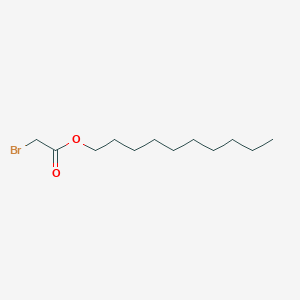

Decyl bromoacetate

Overview

Description

Synthesis Analysis

The synthesis of compounds related to decyl bromoacetate often involves the use of bromoacetates as key intermediates. Although specific information on decyl bromoacetate synthesis was not found, studies on related bromoacetates provide insights into potential synthetic routes. For example, ethyl bromofluoroacetate has been utilized in the synthesis of mono- and difluoromethylated phenanthridine derivatives through a visible-light-promoted alkylation and decarboxylation sequence (Xiaoyang Sun & Shouyun Yu, 2014). This example illustrates the potential of using bromoacetates in light-mediated radical synthesis, which could be applicable to the synthesis of decyl bromoacetate.

Molecular Structure Analysis

The molecular structure of decyl bromoacetate, like its bromoacetate counterparts, features a bromoalkyl chain attached to an acetate group. The structure plays a crucial role in its reactivity and properties. While specific studies on the molecular structure analysis of decyl bromoacetate were not identified, the general structural motif of bromoacetates suggests a versatile reactivity profile due to the presence of the bromo and ester functional groups.

Chemical Reactions and Properties

Bromoacetates are known for their participation in various chemical reactions, primarily serving as alkylating agents. For instance, ethyl bromofluoroacetate has been used in the synthesis of difluoromethylated arenes, showcasing its utility in introducing fluorinated alkyl groups into aromatic compounds (Zhange Feng, Qiao‐Qiao Min, & Xingang Zhang, 2016). This reactivity could be extrapolated to decyl bromoacetate, suggesting its potential use in the introduction of decyl groups into aromatic systems.

Scientific Research Applications

1. Synthesis of 1,1-Difluoroallenes

Decyl bromoacetate is utilized in the synthesis of 1,1-difluoroallenes. Yokota et al. (2009) describe the preparation of 2-bromo-3,3-difluoroallylic acetates, which are obtained through the reaction of carbonyl compounds with 1-bromo-2,2-difluorovinyllithium. This leads to the formation of mono- and disubstituted 1,1-difluoroallenes with high yields (Yokota et al., 2009).

2. Development of Alpha, Beta-Unsaturated Aldehydes

Vasil'ev and Engman (2000) explored a novel protocol for alpha, beta-dehydrogenation of aldehydes involving acetalization, alpha-bromination, and other steps. This research indicates that decyl bromoacetate can play a role in the formation of alpha, beta-unsaturated aldehydes, a crucial component in various chemical syntheses (Vasil'ev & Engman, 2000).

3. Studying Bromoacetic Acid's Ecotoxicology

Gordon, Richardson, and Pinckney (2015) investigated the ecotoxicological impact of bromoacetic acid on estuarine phytoplankton. This research is vital for understanding the ecological implications of bromoacetic compounds like decyl bromoacetate in natural water systems (Gordon, Richardson, & Pinckney, 2015).

4. Solid-Phase Synthesis of Disubstituted 1,3-Dihydro-Imidazol-2-Ones

Rosse, Strickler, and Patek (2004) used a bromoacetal linker in the solid-phase synthesis of ureas. The resulting ureido acetals were converted to disubstituted 1,3-dihydro-imidazol-2-ones, demonstrating the versatility of bromoacetal compounds in solid-phase chemical syntheses (Rosse, Strickler, & Patek, 2004).

properties

IUPAC Name |

decyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRFZIDOMSMRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281481 | |

| Record name | Decyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decyl bromoacetate | |

CAS RN |

5436-93-1 | |

| Record name | 5436-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)